molecular formula C20H24O B3314659 4-tert-Butyl-4'-n-propylbenzophenone CAS No. 951887-89-1

4-tert-Butyl-4'-n-propylbenzophenone

Cat. No. B3314659
CAS RN: 951887-89-1
M. Wt: 280.4 g/mol
InChI Key: SOOSSKMXBRANIK-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-n-propylbenzophenone is an organic compound with the molecular weight of 280.41 . Its IUPAC name is (4-tert-butylphenyl) (4-propylphenyl)methanone . It is a compound that contains 46 bonds in total, including 22 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-n-propylbenzophenone consists of 46 bonds in total, including 22 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

4-tert-Butyl-4’-n-propylbenzophenone has a molecular weight of 280.41 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Production of Epoxy Resins and Curing Agents

While this application is more commonly associated with 4-tert-Butylphenol , it’s possible that “4-tert-Butyl-4’-n-propylbenzophenone” could also be used in the production of epoxy resins and curing agents . These materials have a wide range of applications, including in the electronics, automotive, and construction industries .

Production of Polycarbonate Resins

Again, while this is a known use of 4-tert-Butylphenol , “4-tert-Butyl-4’-n-propylbenzophenone” could potentially be used in the production of polycarbonate resins . These resins are used in a variety of products, from eyewear to digital disks .

properties

IUPAC Name

(4-tert-butylphenyl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O/c1-5-6-15-7-9-16(10-8-15)19(21)17-11-13-18(14-12-17)20(2,3)4/h7-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOSSKMXBRANIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208451
Record name [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-4'-n-propylbenzophenone

CAS RN

951887-89-1
Record name [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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